2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol
Overview
Description
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is a synthetic organic compound characterized by the presence of two iodine atoms attached to a phenyl ring and a tetramethylimidazolidine-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the iodination of a suitable precursor, followed by the formation of the imidazolidine ring. One common method involves the reaction of 3,5-diiodoaniline with a tetramethylimidazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications. Techniques such as recrystallization, chromatography, and spectroscopy are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the imidazolidine ring.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine atoms make it useful in radiolabeling studies and imaging techniques.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodotyrosine: A compound with similar iodine substitution on a phenyl ring, used in thyroid hormone synthesis.
Amiodarone: A benzofuran derivative with antiarrhythmic properties, also containing iodine atoms.
Dextrothyroxine: A thyroid hormone analog used to treat hyperlipidemia.
Uniqueness
2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its combination of a diiodophenyl group and a tetramethylimidazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3,5-diiodophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18I2N2O2/c1-12(2)13(3,4)17(19)11(16(12)18)8-5-9(14)7-10(15)6-8/h5-7,11,18-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHHFHCZMAXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(N1O)C2=CC(=CC(=C2)I)I)O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18I2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50775352 | |
Record name | 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183862-90-0 | |
Record name | 2-(3,5-Diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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